(E)-7-Methyl-8-(3-nitrostyryl)-1,3-dipropylxanthine
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Overview
Description
(E)-7-Methyl-8-(3-nitrostyryl)-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a nitrostyryl group attached to a xanthine core, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-Methyl-8-(3-nitrostyryl)-1,3-dipropylxanthine typically involves a multi-step process. One common method includes the reaction of 7-methylxanthine with 3-nitrostyrene under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a phase transfer catalyst like 18-crown-6 . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-7-Methyl-8-(3-nitrostyryl)-1,3-dipropylxanthine undergoes various chemical reactions, including:
Oxidation: The nitrostyryl group can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the xanthine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted xanthine derivatives.
Scientific Research Applications
(E)-7-Methyl-8-(3-nitrostyryl)-1,3-dipropylxanthine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-7-Methyl-8-(3-nitrostyryl)-1,3-dipropylxanthine involves its interaction with specific molecular targets. The nitrostyryl group is known to participate in electron transfer reactions, which can modulate the activity of enzymes and receptors. The xanthine core can interact with adenosine receptors, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dipropylxanthine: Lacks the nitrostyryl group, resulting in different chemical and biological properties.
7-Methylxanthine: Similar core structure but without the nitrostyryl group.
3-Nitrostyrene: Contains the nitrostyryl group but lacks the xanthine core.
Uniqueness
(E)-7-Methyl-8-(3-nitrostyryl)-1,3-dipropylxanthine is unique due to the combination of the xanthine core and the nitrostyryl group, which imparts distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .
Properties
CAS No. |
147700-41-2 |
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Molecular Formula |
C20H23N5O4 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
7-methyl-8-[(E)-2-(3-nitrophenyl)ethenyl]-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C20H23N5O4/c1-4-11-23-18-17(19(26)24(12-5-2)20(23)27)22(3)16(21-18)10-9-14-7-6-8-15(13-14)25(28)29/h6-10,13H,4-5,11-12H2,1-3H3/b10-9+ |
InChI Key |
FSQZXSLHVPLXTR-MDZDMXLPSA-N |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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